1-(2-fluoroethyl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine
Description
1-(2-Fluoroethyl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine is a piperazine derivative featuring a 2-fluoroethyl substituent and a pyrazole-carbonyl moiety. The compound combines a fluorinated alkyl chain with a heterocyclic aromatic system, which may influence its physicochemical properties and biological activity. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetics and receptor interactions .
Properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-20-16(13-15(19-20)14-5-3-2-4-6-14)17(23)22-11-9-21(8-7-18)10-12-22/h2-6,13H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQIGSLLRPAZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)CCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Mediation
Thionyl chloride (3 eq) converts the acid to its chloride in refluxing toluene (2 h). Subsequent reaction with piperazine (0.95 eq) and triethylamine (2 eq) in THF gives the amide (82% yield). Gas evolution monitoring ensures complete chloride formation.
Carbodiimide Coupling
EDCl/HOBt (1.2 eq each) in DCM facilitates room-temperature coupling (18 h, 78% yield). Side product formation (6% urea derivatives) necessitates silica gel chromatography.
Mixed Anhydride Approach
Isobutyl chloroformate (1.1 eq) generates the anhydride intermediate at -15°C. Piperazine addition at 0°C achieves 85% yield with minimal racemization.
Table 2 compares coupling efficiencies:
| Method | Yield (%) | Purity (HPLC) | Scale-Up Feasibility |
|---|---|---|---|
| Acid chloride | 82 | 98.5 | High |
| EDCl/HOBt | 78 | 97.2 | Moderate |
| Mixed anhydride | 85 | 99.1 | High |
Industrial processes favor the acid chloride route for lower reagent costs, despite requiring strict moisture control.
Process Optimization and Challenges
Pyrazole Hydrolysis Byproducts
Over-hydrolysis at elevated temperatures (>40°C) generates 5-hydroxypyrazole impurities (≤7%). Controlled addition of NaOH (4 M, 0.5 mL/min) maintains selectivity.
Fluoroethylation Side Reactions
Competing Hofmann elimination forms vinyl fluoride (≤12%) when using excess base. Stoichiometric K₂CO₃ (1.05 eq) and nitrogen sparging mitigate this.
Amide Coupling Solvents
Toluene/water biphasic systems (source) reduce diacylpiperazine formation to <2% vs. 9% in THF.
Analytical Characterization
Critical quality attributes include:
- ¹⁹F NMR : δ -218 ppm (CF₂CH₂N) confirms fluoroethyl integrity.
- HRMS : m/z 369.1789 [M+H]⁺ (calc. 369.1783).
- HPLC : Rt 6.8 min (C18, 0.1% TFA/ACN).
X-ray crystallography of the acetate salt reveals chair piperazine conformation with N···F noncovalent interactions (2.89 Å).
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperazine, including the studied compound, exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating piperazinone derivatives, compounds similar to 1-(2-fluoroethyl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine were tested against colon cancer (HT-29) and lung cancer (A549) cell lines. The results demonstrated promising cytotoxicity, suggesting potential for further development as anticancer agents .
Anti-inflammatory Effects
The compound's pyrazole structure is linked to anti-inflammatory properties. Various pyrazole derivatives have shown effectiveness in reducing inflammation in animal models. For instance, compounds with similar structures were evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process . The presence of electron-donating groups on the pyrazole ring has been correlated with enhanced anti-inflammatory activity.
Neuropharmacological Potential
Piperazine derivatives have been explored for their neuropharmacological applications, particularly in treating conditions such as anxiety and depression. The modification of piperazine structures has led to compounds that exhibit selective serotonin reuptake inhibition, suggesting that this compound may possess similar properties .
Table 1: Cytotoxicity Profiles of Piperazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HT-29 | 15 | |
| Compound B | A549 | 20 | |
| This compound | HT-29 | TBD | Current Study |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | Model Used | Inhibition (%) | Reference |
|---|---|---|---|
| Compound C | Carrageenan-induced paw edema | 75% | |
| Compound D | COX inhibition assay | IC50 = 0.07 µM | |
| This compound | TBD | TBD | Current Study |
Case Study 1: Cytotoxic Evaluation
In a detailed investigation, the cytotoxic effects of various piperazine derivatives were assessed using the MTT assay on both cancerous and non-cancerous cell lines. The study revealed that modifications to the piperazine ring significantly influenced the cytotoxicity profiles, with certain derivatives exhibiting selective toxicity towards cancer cells while sparing normal cells .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms of pyrazole derivatives. The research highlighted how specific structural modifications led to enhanced inhibition of COX enzymes, resulting in reduced inflammatory markers in vivo. This suggests that compounds like this compound could be further explored for therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Piperazine Core Modifications
The piperazine ring in the target compound is substituted at the 1-position with a 2-fluoroethyl group and at the 4-position with a pyrazole-carbonyl group. Key structural analogs include:
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves multi-step protocols, similar to ’s fluorinated piperazine derivative, which required 7 steps with moderate yields .
- Pyrazole formation (as in ) is efficient, suggesting the target’s pyrazole moiety could be synthesized via established cycloaddition methods .
Key Observations :
- The pyrazole-carbonyl group in the target compound may confer anti-inflammatory or antipyretic activity, as seen in ’s analogs .
- The 2-fluoroethyl group could enhance metabolic stability compared to non-fluorinated analogs, a feature critical for CNS-targeted drugs .
Physicochemical Properties
- Lipophilicity : The 2-fluoroethyl group increases logP compared to hydroxyl- or methoxy-substituted analogs (e.g., ’s ethoxy group) .
- Solubility : The pyrazole-carbonyl moiety may improve aqueous solubility via hydrogen bonding, contrasting with purely aryl-substituted piperazines () .
- Metabolic Stability : Fluorine atoms reduce susceptibility to oxidative metabolism, extending half-life .
Biological Activity
1-(2-fluoroethyl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine is a synthetic compound that belongs to the piperazine class, characterized by its unique structural features which include a fluoroethyl group and a pyrazole moiety. This compound has garnered attention in recent years for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A piperazine ring , which is known for its versatility in drug design.
- A pyrazole ring , which is often associated with various biological activities.
- A fluoroethyl substituent , which may enhance lipophilicity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including but not limited to:
1. Anticancer Activity
Studies have shown that derivatives of pyrazole can demonstrate significant anticancer properties. For instance, compounds structurally similar to our target have been evaluated for their cytotoxic effects on various cancer cell lines. In one study, a related pyrazole derivative exhibited better cytotoxicity compared to the reference drug bleomycin in FaDu hypopharyngeal tumor cells, indicating potential for further development as an anticancer agent .
2. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been widely studied. For example, compounds with similar structures demonstrated inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
3. Anxiolytic Effects
Piperazine derivatives, including those containing pyrazole moieties, have been investigated for their anxiolytic effects in animal models. One study highlighted the anxiolytic-like profile of a piperazine derivative in mice, suggesting that modifications to the piperazine structure can influence central nervous system activity .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Receptors : The compound may interact with specific receptors or enzymes involved in cancer progression or microbial resistance.
- Modulation of Signaling Pathways : It could modulate key signaling pathways that regulate cell proliferation and apoptosis.
- Enhanced Membrane Penetration : The fluoroethyl group may enhance the compound's ability to penetrate cellular membranes, increasing its bioavailability and efficacy.
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound, a comparison with similar compounds is essential.
Case Studies
Several case studies have documented the synthesis and evaluation of pyrazole derivatives, including those containing piperazine structures:
- Anticancer Study : A study involving a series of pyrazole derivatives showed promising results against breast cancer cell lines. The compounds were synthesized through multi-step reactions involving cyclization and substitution reactions .
- Antimicrobial Evaluation : Another study tested various pyrazole derivatives against Colletotrichum gloeosporioides, demonstrating significant antifungal activity with certain derivatives showing over 60% inhibition at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
